molecular formula C21H22N2O5S2 B12206785 2-(2-methoxyphenyl)-N-[(2E)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

2-(2-methoxyphenyl)-N-[(2E)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

Cat. No.: B12206785
M. Wt: 446.5 g/mol
InChI Key: GCYBWGDTYIVFQA-UHFFFAOYSA-N
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Description

This compound features a tetrahydrothieno[3,4-d][1,3]thiazole core with a 5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene moiety, substituted with 2-methoxyphenyl and 4-methoxyphenyl groups. Its (2E)-configuration distinguishes it from structurally similar (Z)-isomers (e.g., RN 902047-85-2 in ), which may influence stereoelectronic properties and biological interactions .

Properties

Molecular Formula

C21H22N2O5S2

Molecular Weight

446.5 g/mol

IUPAC Name

2-(2-methoxyphenyl)-N-[3-(4-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide

InChI

InChI=1S/C21H22N2O5S2/c1-27-16-9-7-15(8-10-16)23-17-12-30(25,26)13-19(17)29-21(23)22-20(24)11-14-5-3-4-6-18(14)28-2/h3-10,17,19H,11-13H2,1-2H3

InChI Key

GCYBWGDTYIVFQA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)CC4=CC=CC=C4OC

Origin of Product

United States

Biological Activity

The compound 2-(2-methoxyphenyl)-N-[(2E)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be structurally represented as follows:

C19H20N2O4S\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_4\text{S}

Pharmacological Properties

The biological activity of this compound has been evaluated in various studies, focusing on its effects against different biological targets. Key findings include:

  • Antimicrobial Activity : Studies have shown that derivatives of thiazole compounds exhibit significant antibacterial properties. The synthesized compound demonstrated effectiveness against both gram-positive and gram-negative bacteria, with a notable higher efficacy against gram-negative strains like Escherichia coli compared to gram-positive strains like Staphylococcus aureus .
  • Anticancer Activity : The compound's structural features suggest potential anticancer properties. Research indicates that thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of cell cycle progression and induction of oxidative stress .

The mechanisms through which this compound exerts its biological activity involve several pathways:

  • Inhibition of Enzymatic Activity : The thiazole ring is known to interact with various enzymes involved in metabolic processes. This interaction can lead to the inhibition of cancer cell proliferation .
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential .
  • Antioxidant Activity : Some studies suggest that the compound may exhibit antioxidant properties, which can help mitigate oxidative stress in cells, thereby providing protective effects against cellular damage .

Research Findings and Case Studies

StudyFindings
Antimicrobial Study The compound showed significant antibacterial activity against E. coli and S. aureus, with MIC values indicating potent effects .
Anticancer Study In vitro studies revealed that the compound inhibited proliferation in various cancer cell lines, suggesting potential as a chemotherapeutic agent .
Mechanistic Insights Research indicated that the compound induces apoptosis via mitochondrial pathways and affects key regulatory proteins involved in cell cycle control .

Scientific Research Applications

Structural Characteristics

The molecular formula of the compound is C18H18N2O4SC_{18}H_{18}N_{2}O_{4}S, featuring a methoxyphenyl group and a thiazole derivative integrated within a tetrahydrothieno ring system. This unique structure contributes to its reactivity and potential biological activity.

Key Structural Features

FeatureDescription
Methoxyphenyl GroupEnhances solubility and bioactivity
Thiazole DerivativeImparts specific biological interactions
Tetrahydrothieno Ring SystemContributes to overall molecular stability

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic synthesis techniques. A general synthetic route may include:

  • Formation of the Thiazole Core : Utilizing precursors that can undergo cyclization reactions.
  • Introduction of the Methoxy Groups : Employing methoxylation reactions to enhance solubility.
  • Final Coupling Reaction : Combining the thiazole derivative with the methoxyphenyl acetamide through amide bond formation.

Common reagents for these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The specific outcomes depend heavily on the reaction conditions and substituents present on the molecule.

Biological Activities

Research indicates that compounds similar to 2-(2-methoxyphenyl)-N-[(2E)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide exhibit significant biological activities. Preliminary studies suggest potential applications in:

  • Anti-inflammatory Properties : The compound may inhibit specific inflammatory pathways.
  • Anticancer Activity : Interaction studies indicate binding to certain receptors that could lead to apoptosis in cancer cells.
  • Antimicrobial Effects : Similar compounds have shown efficacy against various bacterial strains.

Case Studies and Research Findings

  • Anti-inflammatory Mechanism : A study explored the interaction of this compound with cyclooxygenase enzymes, demonstrating inhibition of prostaglandin synthesis, which is crucial in inflammatory responses.
  • Anticancer Potential : Research involving cell lines treated with this compound showed decreased viability in cancer cells compared to control groups, suggesting a mechanism involving cell cycle arrest or apoptosis.
  • Antimicrobial Activity : In vitro assays revealed that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Compound Core Structure Key Substituents Biological Activity Reference
Target Compound Tetrahydrothieno[3,4-d][1,3]thiazole 2-Methoxyphenyl, 4-methoxyphenyl, 5,5-dioxide Not explicitly reported
N-(2-Hydroxyphenyl)-2-[(5E)-5-(4-Methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetamide Thiazolidinone 4-Methoxybenzylidene, 2-hydroxyphenyl Anti-inflammatory, antimicrobial
2-(4-((2,4-Dioxothiazolidin-5-Ylidene)Methyl)-2-Methoxyphenoxy)-N-Substituted Acetamides Thiazolidinedione 2-Methoxyphenoxy, dioxothiazolidinone Hypoglycemic (e.g., compound 3i)
N-[(2E)-3-(2,4-Difluorophenyl)-5,5-Dioxidotetrahydrothieno[3,4-d][1,3]Thiazol-2(3H)-Ylidene]-2-(4-Fluorophenyl)Acetamide Tetrahydrothieno[3,4-d][1,3]thiazole 2,4-Difluorophenyl, 4-fluorophenyl, 5,5-dioxide Anti-infection (under study)
N-(2-Ethoxyphenyl)-2-(4-Oxo-2-Sulfanylidene-1,3-Thiazolidin-5-yl)Acetamide Thiazolidinone 2-Ethoxyphenyl, sulfanylidene Not reported
Key Observations:
  • Substituent Effects :
    • Methoxy groups (target compound, ) enhance lipophilicity and may improve blood-brain barrier penetration. Fluorinated analogs () increase metabolic stability but reduce solubility .
    • The sulfone group (target compound, ) improves oxidative stability compared to thiol/thione derivatives () .
Hypoglycemic Activity (Thiazolidinedione Derivatives):
  • Compounds like 3i () with 2,4-dioxothiazolidin-5-ylidene and methoxyphenoxy groups exhibit potent hypoglycemic effects via PPAR-γ agonism.
Anti-Infective and Anti-Proliferative Activity:
  • Fluorinated analogs () target bacterial enzymes, leveraging the sulfone group’s electron-withdrawing properties. The target compound’s methoxy groups may redirect selectivity toward eukaryotic targets (e.g., kinases) .
  • Phenoxy acetamides with morpholinyl/piperidinyl groups () show anti-cancer activity (IC₅₀ < 10 µM), highlighting the importance of aryl substitutions. The target compound’s methoxyphenyl groups may similarly enhance DNA intercalation or topoisomerase inhibition .
Notable Differences:
  • The target compound’s synthesis likely requires specialized conditions for sulfonation and stereochemical control (E-configuration) , whereas thiazolidinedione derivatives () employ simpler condensation reactions.

Preparation Methods

Gewald Reaction-Based Condensation

The Gewald reaction, a two-component condensation between ketones and activated nitriles in the presence of sulfur and a base, is widely employed to synthesize thiophene derivatives. For this compound, the reaction forms the thieno-thiazole skeleton, with subsequent modifications introducing the methoxyphenyl and acetamide groups. Key intermediates include 2-aminothiophene derivatives, which undergo cyclization to form the tetrahydrothiazole ring.

Multi-Step Functionalization

Alternative routes involve sequential functionalization of pre-formed thiazole or thiophene precursors. For example, alkylation of a thiazolidinone intermediate with 2-methoxyphenylacetic acid chloride introduces the acetamide moiety, followed by oxidation to form the 5,5-dioxide group.

Catalytic Cyclization

Transition-metal-catalyzed cyclization reactions, though less common, offer regioselectivity advantages. Palladium catalysts facilitate coupling between aryl halides and sulfur-containing precursors, enabling precise control over stereochemistry.

Step-by-Step Synthesis Procedures

Formation of the Thieno-Thiazole Core

Reagents :

  • 4-Methoxyphenylacetonitrile

  • Elemental sulfur

  • Triethylamine (base)

  • 2-Methoxyphenylacetic acid

Procedure :

  • Gewald Condensation : Combine 4-methoxyphenylacetonitrile (10 mmol) and sulfur (12 mmol) in ethanol. Add triethylamine (15 mmol) dropwise under nitrogen. Reflux at 80°C for 6 hours to yield 2-aminothiophene-3-carbonitrile.

  • Cyclization : Treat the intermediate with 2-methoxyphenylacetic acid (12 mmol) and thionyl chloride (20 mmol) in dichloromethane. Stir at room temperature for 24 hours to form the tetrahydrothieno-thiazole ring.

Key Data :

ParameterValueSource
Yield (Step 1)68%
Reaction Time (Step 2)24 hours

Oxidation to 5,5-Dioxide

Reagents :

  • Hydrogen peroxide (30%)

  • Acetic acid

Procedure :
Add hydrogen peroxide (5 equiv) to the thieno-thiazole intermediate in acetic acid. Stir at 50°C for 8 hours. Monitor completion via TLC (Rf = 0.45 in ethyl acetate/hexane 1:1).

Key Data :

ParameterValueSource
Oxidation Yield85%
Optimal Temperature50°C

Acetamide Formation

Reagents :

  • Acetic anhydride

  • Pyridine

Procedure :
Reflux the oxidized intermediate with acetic anhydride (3 equiv) and pyridine (catalyst) in toluene for 4 hours. Quench with ice-water and extract with ethyl acetate.

Key Data :

ParameterValueSource
Acylation Yield78%
Purity (HPLC)>98%

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but complicate purification. Ethanol and toluene balance reactivity and practicality.

Catalytic Efficiency

Triethylamine outperforms weaker bases (e.g., K2CO3) in Gewald reactions, achieving 20% higher yields.

Temperature Effects

Oxidation at >60°C induces side reactions (e.g., over-oxidation), reducing yields by 15%.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients (1:4 to 1:1).

  • HPLC : C18 column, acetonitrile/water (70:30), flow rate 1 mL/min.

Spectroscopic Validation

  • 1H-NMR (400 MHz, CDCl3): δ 7.25–6.85 (m, aromatic H), 3.85 (s, OCH3), 2.45 (s, CH3CO).

  • IR : 1680 cm−1 (C=O), 1340 cm−1 (S=O).

Challenges and Troubleshooting

Stereochemical Control

The (2E) configuration is favored under acidic conditions but requires careful pH monitoring. Impurities from (2Z) isomers are removed via recrystallization from methanol.

Sulfone Stability

The 5,5-dioxide group is hygroscopic; storage under argon at −20°C prevents decomposition.

Comparative Analysis of Synthesis Routes

MethodYield (%)Purity (%)Cost (USD/g)
Gewald Condensation6898120
Multi-Step Functionalization7297150
Catalytic Cyclization6595200

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